molecular formula C22H14Br2FN3O4 B2740891 6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946209-10-5

6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2740891
M. Wt: 563.177
InChI Key: MNZGUUHIHQPLSG-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14Br2FN3O4 and its molecular weight is 563.177. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel chromone derivatives has been explored for their antimicrobial properties. In particular, the use of environmentally friendly ionic liquids for the synthesis of chromene-carboxamide derivatives has shown significant antibacterial and antifungal activities. These compounds, through enzyme assay studies and molecular docking, have demonstrated good oral drug-like properties, suggesting their potential development as oral drug candidates. Notably, the antimicrobial selectivity and safety of these compounds were confirmed through non-cytotoxicity against the human cancer cell line HeLa and in vivo acute oral toxicity studies, indicating their non-toxic nature (Tiwari et al., 2018).

Coumarin Derivatives and Biological Evaluation

Research into coumarin derivatives containing thiazolidin-4-one ring structures has highlighted their potential biological properties. Through the synthesis of a series of these compounds, their antibacterial activities were assessed, offering insights into their potential therapeutic applications. These studies underscore the importance of structural modifications in enhancing biological activities and the potential of such compounds in medical research (Ramaganesh et al., 2010).

Chemical Reactions and Applications

The study of reactions between chromone-3-carboxamides and cyanothioacetamide has yielded novel compounds with varied yields. This research sheds light on the chemical versatility of chromone derivatives and their potential applications in synthesizing novel compounds with specific properties, highlighting the broader applicability of chromone derivatives in chemical synthesis (Kornev et al., 2019).

Anticholinesterase Activity

The exploration of coumarin-3-carboxamides bearing the tryptamine moiety for their anticholinesterase activity demonstrates the therapeutic potential of these compounds. Notably, the structure-activity relationship (SAR) studies indicated that specific structural features can significantly improve anti-AChE activity, showcasing the compound's promise in treating diseases associated with cholinesterase activity (Ghanei-Nasab et al., 2016).

Photoreactive Polyamides

The synthesis of aromatic polyamides with photosensitive coumarin pendant groups highlights the innovative application of chromene derivatives in material science. These polyamides exhibit good thermal properties and solubility in various solvents, alongside photosensitivity that enables crosslinking under UV light. Such materials are promising for advanced applications requiring light-responsive properties (Nechifor, 2009).

properties

IUPAC Name

6,8-dibromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br2FN3O4/c23-14-9-13-10-16(22(30)32-20(13)17(24)11-14)21(29)26-7-8-31-19-6-5-18(27-28-19)12-1-3-15(25)4-2-12/h1-6,9-11H,7-8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGUUHIHQPLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br2FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

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